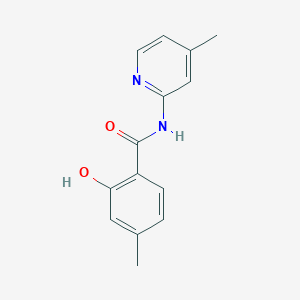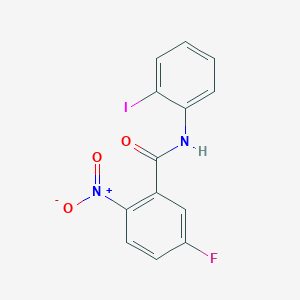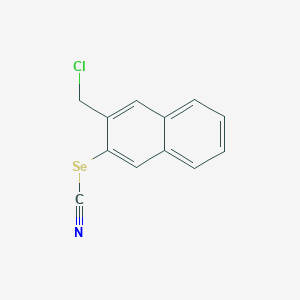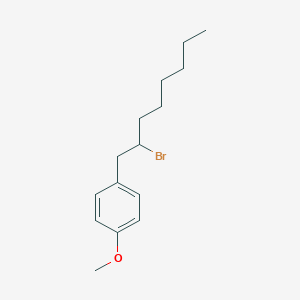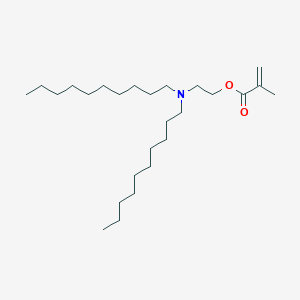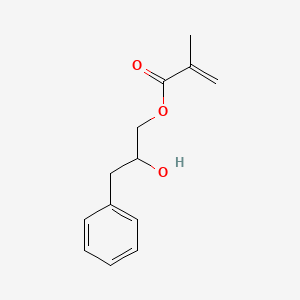
2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate is an organic compound with the molecular formula C13H16O3. It is a derivative of methacrylic acid and is known for its applications in various fields, including polymer chemistry and materials science. This compound is characterized by the presence of a hydroxy group, a phenyl group, and a methacrylate ester group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-hydroxy-3-phenylpropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-oxo-3-phenylpropyl 2-methylprop-2-enoate.
Reduction: Formation of 2-hydroxy-3-phenylpropanol.
Substitution: Formation of nitro-substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties, such as enhanced thermal stability and mechanical strength.
Biology: Employed in the development of drug delivery systems, particularly in the formulation of hydrogels for controlled release of therapeutic agents.
Medicine: Investigated for its potential use in the design of biocompatible materials for medical implants and tissue engineering.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate is primarily related to its ability to undergo polymerization. The methacrylate ester group can participate in free radical polymerization, leading to the formation of cross-linked polymer networks. These networks exhibit unique mechanical and thermal properties, making them suitable for various applications. The hydroxy group also contributes to the compound’s reactivity, allowing for further functionalization and modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-3-phenoxypropyl methacrylate
- 3-Isocyanatopropyl 2-methylprop-2-enoate
- Methacrylic acid 2-hydroxy-3-(4-anilinoanilino)propyl ester
Comparison
Compared to similar compounds, 2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This phenyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications, such as in the synthesis of high-performance polymers and advanced materials .
Propriétés
Numéro CAS |
501676-61-5 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
(2-hydroxy-3-phenylpropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-10(2)13(15)16-9-12(14)8-11-6-4-3-5-7-11/h3-7,12,14H,1,8-9H2,2H3 |
Clé InChI |
QINVXGVRGPLLRE-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC(CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14229812.png)
![([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane](/img/structure/B14229819.png)
![N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14229822.png)
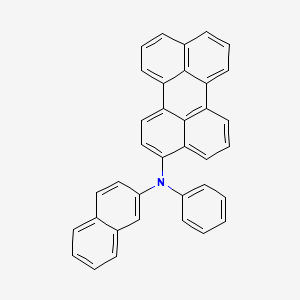
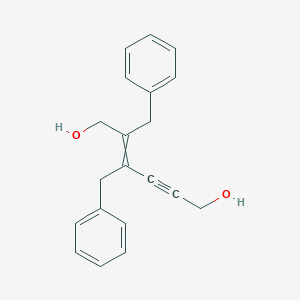
![4H-Imidazo[1,2-C][1,3,5]thiadiazine](/img/structure/B14229836.png)
